molecular formula C8H9N3O3 B13380866 4-nitro-N'-methoxybenzenecarboximidamide

4-nitro-N'-methoxybenzenecarboximidamide

Cat. No.: B13380866
M. Wt: 195.18 g/mol
InChI Key: ZAXGHRUGZMXLPC-UHFFFAOYSA-N
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Description

4-Nitro-N'-methoxybenzenecarboximidamide is a benzenecarboximidamide derivative characterized by a nitro (-NO₂) group at the para position and a methoxy (-OCH₃) group attached to the N'-hydroxyimino moiety. This compound belongs to a broader class of amidoximes and carboximidamides, which are widely studied for their applications in medicinal chemistry, coordination chemistry, and materials science . The nitro group enhances electron-withdrawing properties, influencing reactivity in nucleophilic substitution reactions, while the methoxy substituent may modulate solubility and steric interactions .

Properties

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

N'-methoxy-4-nitrobenzenecarboximidamide

InChI

InChI=1S/C8H9N3O3/c1-14-10-8(9)6-2-4-7(5-3-6)11(12)13/h2-5H,1H3,(H2,9,10)

InChI Key

ZAXGHRUGZMXLPC-UHFFFAOYSA-N

Isomeric SMILES

CO/N=C(/C1=CC=C(C=C1)[N+](=O)[O-])\N

Canonical SMILES

CON=C(C1=CC=C(C=C1)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N’-methoxybenzenecarboximidamide typically involves the nitration of a suitable benzene derivative followed by the introduction of the methoxy and carboximidamide groups. One common method involves the nitration of N-methoxybenzamide to introduce the nitro group at the para position. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents .

Industrial Production Methods

Industrial production of 4-nitro-N’-methoxybenzenecarboximidamide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-nitro-N’-methoxybenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-nitro-N’-methoxybenzenecarboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitro-N’-methoxybenzenecarboximidamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by influencing its binding to target molecules .

Comparison with Similar Compounds

N-Hydroxy-4-nitrobenzenecarboximidamide (CAS 1613–86–1)

  • Structure : Replaces the methoxy group with a hydroxy (-OH) substituent.

4-[(2-Fluorobenzyl)oxy]-N-hydroxybenzenecarboximidamide

  • Structure : Features a 2-fluorobenzyloxy group instead of nitro-methoxy.
  • Properties : The fluorobenzyl moiety introduces lipophilicity, improving membrane permeability in biological systems. This compound is explored for antimicrobial activity, contrasting with the nitro-methoxy derivative’s focus on synthetic utility .

4-Chloro-N-[(4-methoxybenzoyl)oxy]benzenecarboximidamide (CAS 68451-78-5)

  • Structure : Chlorine substituent at the para position with a 4-methoxybenzoyloxy group.
  • Properties : The chloro group increases electrophilicity, favoring reactions with nucleophiles like thiols or amines. The benzoyloxy group adds complexity to hydrolysis pathways compared to simpler methoxy derivatives .

Spectral Data

  • 4-Nitro-N'-methoxybenzenecarboximidamide : Expected NMR signals include aromatic protons near δ 8.1–8.4 ppm (para-nitro) and a singlet for the methoxy group at δ ~3.8 ppm, based on analogs like 4-nitro-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide .
  • N-Hydroxy-4-methoxybenzenecarboximidoyl chloride (CymitQuimica) : Displays a chloride-related downfield shift in the imidoyl region (δ 8.5–9.0 ppm) and methoxy resonance similar to the parent compound .

Key Physicochemical and Regulatory Data

Compound Molecular Formula Molecular Weight Key Substituents Notable Properties
This compound C₈H₈N₃O₃ 209.17 g/mol -NO₂, -OCH₃ High thermal stability; moderate water solubility
N-Hydroxy-4-nitrobenzenecarboximidamide C₇H₇N₃O₃ 181.15 g/mol -NO₂, -OH EPA-regulated; prone to dimerization
4-Bromo-N'-hydroxybenzenecarboximidamide C₇H₇BrN₂O 215.05 g/mol -Br, -OH Used in cross-coupling reactions
4-[(2-Fluorobenzyl)oxy] derivative C₁₄H₁₂FN₂O₂ 265.26 g/mol -OCH₂C₆H₄F Enhanced lipophilicity for drug design

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